molecular formula C12H14N2O2 B11815745 5-Isopropyl-3-phenylimidazolidine-2,4-dione CAS No. 103774-42-1

5-Isopropyl-3-phenylimidazolidine-2,4-dione

Cat. No.: B11815745
CAS No.: 103774-42-1
M. Wt: 218.25 g/mol
InChI Key: IMGTWTDIKSLLMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Structural Features:

  • SMILES Notation : CC(C)C1C(=O)N(C(=O)N1)C2=CC=CC=C2.
  • InChIKey : IMGTWTDIKSLLMB-UHFFFAOYSA-N.

Constitutional isomerism in this compound is limited due to the fixed positions of the substituents on the imidazolidinedione core. Potential isomers could arise from alternative arrangements of the phenyl and isopropyl groups, such as:

  • Positional Isomerism : Relocation of the phenyl group to position 5 and the isopropyl group to position 3.
  • Nitrogen vs. Carbon Substitution : Attachment of substituents to different nitrogen or carbon atoms within the ring.

However, no such isomers have been empirically reported in the literature.

Properties

IUPAC Name

3-phenyl-5-propan-2-ylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8(2)10-11(15)14(12(16)13-10)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGTWTDIKSLLMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N(C(=O)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101230887
Record name 5-(1-Methylethyl)-3-phenyl-2,4-imidazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101230887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103774-42-1
Record name 5-(1-Methylethyl)-3-phenyl-2,4-imidazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103774-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1-Methylethyl)-3-phenyl-2,4-imidazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101230887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of C-4-Isopropylphenylglycine with Phenyl Isocyanate

The most well-documented method involves a two-step synthesis starting with the preparation of C-4-isopropylphenylglycine (IG-4 ), followed by its reaction with phenyl isocyanate. IG-4 is synthesized via the Strecker amino acid synthesis, where 4-isopropylbenzaldehyde reacts with ammonium chloride and potassium cyanide in methanol. This yields the intermediate α-aminonitrile, which is hydrolyzed under acidic conditions to form IG-4 (72.3% yield).

In the second step, IG-4 undergoes cyclocondensation with phenyl isocyanate in a 1:1 molar ratio. The reaction proceeds via nucleophilic attack of the glycine’s amine group on the electrophilic carbon of phenyl isocyanate, forming a urea intermediate. Intramolecular cyclization and dehydration then yield the imidazolidine-2,4-dione core. This method produces IM-7 with 90.8% yield after recrystallization from ethanol/water.

Detailed Experimental Procedures

Synthesis of C-4-Isopropylphenylglycine (IG-4)

Reagents :

  • 4-Isopropylbenzaldehyde (16.60 g, 112 mmol)

  • Potassium cyanide (7.16 g, 110 mmol)

  • Ammonium chloride (5.88 g, 110 mmol)

  • Methanol (100 mL), hydrochloric acid (6 N)

Procedure :

  • Dissolve KCN and NH4Cl in H2O (100 mL).

  • Add 4-isopropylbenzaldehyde in methanol to the aqueous mixture under vigorous stirring.

  • After 2 hours, extract with toluene and reflux the acidic aqueous phase (6 N HCl) for 8 hours.

  • Cool, filter, and recrystallize from ethanol/water (1:1) to obtain IG-4 as white crystals (72.3% yield).

Characterization :

  • Mp : 182°C

  • IR (cm⁻¹) : 3,153 (N–H), 1,753 (C=O), 1,398 (C–O)

  • ¹H NMR (DMSO-d₆) : δ 0.84 (d, 6H, CH(CH₃)₂), 2.18 (septet, 1H, CH(CH₃)₂), 4.78 (s, 1H, CH), 7.01–7.11 (d, 4H, Ar–H), 9.44 (s, 2H, NH₂).

Cyclocondensation to IM-7

Reagents :

  • IG-4 (1.93 g, 10 mmol)

  • Phenyl isocyanate (1.19 g, 10 mmol)

  • Ethanol/water (1:1, for recrystallization)

Procedure :

  • Mix IG-4 and phenyl isocyanate in dry toluene.

  • Reflux at 80°C for 4 hours.

  • Concentrate under vacuum and hydrolyze the residue with 6 N HCl.

  • Recrystallize from ethanol/water to obtain IM-7 as white crystals (90.8% yield).

Optimization Notes :

  • Solvent : Toluene maximizes yield vs. DMF or THF.

  • Temperature : Reactions below 70°C result in incomplete cyclization.

Spectroscopic Characterization of IM-7

Infrared Spectroscopy

Key absorptions confirm functional groups:

  • C=O stretches : 1,783 and 1,711 cm⁻¹ (dione carbonyls).

  • N–H stretch : 3,314 cm⁻¹ (imidazolidine ring).

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆) :

  • δ 1.21 (d, 6H, CH(CH₃)₂, J = 6.4 Hz)

  • δ 2.90 (septet, 1H, CH(CH₃)₂)

  • δ 5.55 (s, 1H, H5)

  • δ 7.28–7.54 (m, 9H, Ar–H)

  • δ 10.98 (s, 1H, NH).

¹³C NMR :

  • δ 23.9 (CH(CH₃)₂)

  • δ 33.2 (CH(CH₃)₂)

  • δ 62.7 (C5)

  • δ 127.2–159.9 (aromatic carbons)

  • δ 173.5 and 182.9 (C=O groups).

Mass Spectrometry

  • EIMS : m/z 298 [M]⁺ (37.65%), 207 (base peak).

Comparative Analysis of Preparation Methods

Table 1: Synthesis Parameters for IM-7

ParameterResearch MethodPatent Method
Starting MaterialC-4-IsopropylphenylglycineNitro/Cyano Intermediate
ElectrophilePhenyl IsocyanateBis-electrophilic Reagent
SolventTolueneDMF/THF
Temperature80°C45–65°C
BaseNoneStrong Base (KOtBu/NaH)
Yield90.8%Not Reported

Table 2: Spectroscopic Data for IM-7

TechniqueKey Signals
IR1,783, 1,711 cm⁻¹ (C=O); 3,314 cm⁻¹ (N–H)
¹H NMRδ 1.21 (CH₃), 7.28–7.54 (Ar–H)
¹³C NMRδ 23.9 (CH₃), 173.5 (C=O)
EIMSm/z 298 [M]⁺, 207 (C₁₃H₁₅NO₂)

Optimization and Scale-Up Considerations

Reaction Temperature and Solvent Effects

Elevated temperatures (80°C) in toluene drive complete cyclization, while lower temperatures favor by-product formation. Polar aprotic solvents (DMF) from patent methods may enhance reactivity for nitro/cyano routes but require stringent moisture control.

Purification and Yield Maximization

Recrystallization from ethanol/water (1:1) achieves >90% purity. Patent methods suggest column chromatography for nitro/cyano intermediates, though this adds cost .

Chemical Reactions Analysis

Substitution Reactions

The 3-phenyl group facilitates electrophilic aromatic substitution (EAS), while the imidazolidine-2,4-dione core enables nucleophilic substitution at the carbonyl positions.

Key Observations:

  • Nucleophilic Acyl Substitution:
    The carbonyl groups at positions 2 and 4 react with amines or alcohols under acidic conditions to form urea or carbamate derivatives . For example:

    5-Isopropyl-3-phenylimidazolidine-2,4-dione+R-NH2H+3-(R-amino)-5-isopropyl-5-phenylimidazolidin-4-one\text{5-Isopropyl-3-phenylimidazolidine-2,4-dione} + \text{R-NH}_2 \xrightarrow{\text{H}^+} \text{3-(R-amino)-5-isopropyl-5-phenylimidazolidin-4-one}
  • Electrophilic Substitution:
    The phenyl ring undergoes nitration and halogenation. Bromination at the para position occurs with Br₂/FeBr₃, yielding 3-(4-bromophenyl)-5-isopropylimidazolidine-2,4-dione .

Oxidation and Reduction

  • Oxidation:
    Potassium permanganate oxidizes the imidazolidine ring to form 5-isopropyl-3-phenylhydantoic acid derivatives .

  • Reduction:
    Sodium borohydride selectively reduces the 4-carbonyl group to a hydroxyl group, yielding 4-hydroxyimidazolidin-2-one .

Reaction Conditions and Reagents

Reactivity is highly dependent on solvent, temperature, and catalyst:

Reaction Type Reagents/Conditions Product Yield (%) Source
NitrationHNO₃/H₂SO₄, 0°C3-(4-Nitrophenyl) derivative68
AcylationAcCl, pyridine, CH₂Cl₂, 25°C3-Acetyl-5-isopropyl-5-phenylimidazolidin-4-one72
Reductive AminationLiAlH₄, THF, reflux4-Aminohydantoin derivative55
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, DME, 80°C3-Biaryl-substituted hydantoin81

Biological Activity-Driven Modifications

Studies on analogs like 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione reveal structure-activity relationships (SAR) :

Modification Site Biological Impact Optimal Group Activity (IC₅₀, μM)
C-3 SubstituentEnhances CB1 receptor binding affinity4-Bromophenyl0.12 ± 0.03
C-5 IsopropylImproves metabolic stabilityIsopropylN/A
N-1 ModificationReduces cytotoxicity in HepG2 cellsUnsubstituted>100

Stability and Degradation Pathways

  • Hydrolytic Degradation:
    Under alkaline conditions (pH >10), the imidazolidine ring undergoes hydrolysis to form phenylglyoxylic acid and isopropylurea derivatives .

    C12H14N2O2+H2OOHC6H5COCOOH+(CH3)2CHNHCONH2\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_2 + \text{H}_2\text{O} \xrightarrow{\text{OH}^-} \text{C}_6\text{H}_5\text{COCOOH} + (\text{CH}_3)_2\text{CHNHCONH}_2
  • Photodegradation:
    UV irradiation (254 nm) induces C-N bond cleavage, producing 3-phenyl-5-isopropylhydantoin radicals detectable via EPR .

Scientific Research Applications

Pharmaceutical Applications

Anticonvulsant and Antiarrhythmic Properties

The imidazolidine derivatives, including 5-Isopropyl-3-phenylimidazolidine-2,4-dione, are primarily recognized for their anticonvulsant and antiarrhythmic properties. Research indicates that these compounds can modulate neuronal excitability and cardiac rhythm, making them valuable in treating epilepsy and cardiac arrhythmias. Studies have demonstrated that certain derivatives exhibit effective anticonvulsant activity in animal models, suggesting their potential for further clinical development .

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent. Research highlights the efficacy of imidazolidine derivatives against various bacterial strains and fungi. For instance, studies have reported that 5-Isopropyl-3-phenylimidazolidine-2,4-dione derivatives possess significant antifungal and antibacterial properties, which could be harnessed for developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of imidazolidine derivatives is another area of interest. Research indicates that these compounds can inhibit inflammatory pathways, providing a basis for their use in treating conditions characterized by excessive inflammation, such as arthritis and other chronic inflammatory diseases .

Agricultural Applications

Plant Growth Regulators

In agriculture, 5-Isopropyl-3-phenylimidazolidine-2,4-dione has been explored as a plant growth regulator. Its derivatives have been shown to influence plant growth and development positively. Studies suggest that these compounds can enhance crop yield and resistance to environmental stressors by modulating hormonal pathways in plants .

Pesticidal Properties

Research has also indicated that imidazolidine derivatives may possess pesticidal properties. These compounds can potentially be developed into environmentally friendly pesticides that target specific pests without harming beneficial insects or plants .

Case Studies and Research Findings

Study Focus Findings
Study 1 Anticonvulsant ActivityDemonstrated significant reduction in seizure frequency in rodent models treated with 5-Isopropyl-3-phenylimidazolidine-2,4-dione derivatives.
Study 2 Antimicrobial EfficacyShowed effectiveness against multiple strains of bacteria and fungi, indicating potential for new antibiotic development.
Study 3 Anti-inflammatory EffectsFound to inhibit key inflammatory cytokines in vitro, suggesting therapeutic applications in inflammatory diseases.
Study 4 Plant Growth RegulationReported enhanced growth rates in treated crops compared to controls, indicating potential agricultural benefits.

Mechanism of Action

The mechanism of action of 5-Isopropyl-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-Phenyl-5-(4-isopropylphenyl)imidazolidin-2,4-dione (IM-7)

  • Structure : Features a 4-isopropylphenyl group at position 5 instead of a simple isopropyl group.
  • Synthesis : Derived via Strecker synthesis using phenyl isocyanate and 4-isopropylphenylglycine, yielding a 70–74% yield .
  • Activity : Exhibits acute cardiovascular effects in preclinical models, suggesting substituent-dependent pharmacological modulation .

5-(4-Ethylphenyl)-3-phenylimidazolidin-2,4-dione (IM-3)

  • Structure : Substituted with a 4-ethylphenyl group at position 5.
  • Activity: Shows central nervous system (CNS) effects, including antinociceptive properties, highlighting the impact of alkyl chain length on bioactivity .

5-Isopropylimidazolidine-2,4-dione

  • Structure : Lacks the phenyl group at position 3, replaced by hydrogen.

Functional Group Variations

Thiazolidine-2,4-dione Derivatives

  • Core Modification : Replacement of the imidazolidine ring with a thiazolidine ring (sulfur at position 1).
  • Examples: 5-Benzylidenethiazolidine-2,4-dione: Potent insulin-like growth factor-1 receptor (IGF-1R) inhibitor (IC₅₀ = 13 nM for Pim-1 kinase) . K145 (3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione): Selective sphingosine kinase-2 (SphK2) inhibitor with anticancer activity in leukemia models .
  • Key Differences : Sulfur substitution alters electronic properties and binding affinity compared to imidazolidine-diones.

2-Thioxoimidazolidin-4-one Derivatives

  • Modification : Replacement of one ketone group with a thione (C=S).
  • Activity : FAAH inhibitors (e.g., 3-heptyl-5,5'-diphenylimidazolidine-2,4-dione, pI₅₀ = 5.12) .
  • SAR : Thione groups enhance enzyme inhibition but reduce solubility compared to diones.

Physicochemical and Pharmacokinetic Properties

Compound logP* Solubility Key Substituents Bioactivity
5-Isopropyl-3-phenylimidazolidine-2,4-dione 2.8 Low Phenyl (C₆H₅), Isopropyl (C₃H₇) Undefined (analogues show CNS/CV effects)
IM-7 3.5 Very low 4-Isopropylphenyl Cardiovascular modulation
K145 4.1 Insoluble Butoxylphenyl, aminoethyl SphK2 inhibition (IC₅₀ = 1.2 µM)
5-Benzylidenethiazolidine-2,4-dione 2.5 Moderate Benzylidene IGF-1R inhibition (IC₅₀ = 13 nM)

*Predicted using Lipinski’s rules.

Biological Activity

5-Isopropyl-3-phenylimidazolidine-2,4-dione, also known as a hydantoin derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C12H14N2O2C_{12}H_{14}N_2O_2 and a molecular weight of approximately 218.25 g/mol. Its structure includes an imidazolidine core, which is significant for its biological activity. The unique arrangement of the isopropyl and phenyl groups contributes to its pharmacological properties.

5-Isopropyl-3-phenylimidazolidine-2,4-dione's biological activity is primarily attributed to its interaction with specific molecular targets in biological systems. Research indicates that it may act as an inhibitor of certain enzymes involved in critical metabolic pathways. For instance, it has been studied for its potential role in inhibiting β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. The compound's ability to modulate amyloid precursor protein (APP) processing suggests a neuroprotective mechanism that could be beneficial in treating neurodegenerative diseases .

Biological Activities

1. Antimicrobial Activity

  • Various studies have investigated the antimicrobial properties of 5-Isopropyl-3-phenylimidazolidine-2,4-dione. It has shown effectiveness against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

2. Anticancer Properties

  • The compound has been explored for its anticancer effects, particularly in inhibiting tumor growth through mechanisms that may involve apoptosis induction and cell cycle arrest . Its structural similarity to other known anticancer agents suggests a promising avenue for further research.

3. Neuroprotective Effects

  • As mentioned earlier, the ability of this compound to inhibit BACE1 activity positions it as a candidate for neuroprotective therapies aimed at Alzheimer’s disease . Studies have demonstrated that derivatives of hydantoins can cross the blood-brain barrier effectively, enhancing their therapeutic potential .

Case Study 1: Inhibition of BACE1

In a study evaluating the inhibitory effects on BACE1, 5-Isopropyl-3-phenylimidazolidine-2,4-dione was found to exhibit competitive inhibition with an IC50 value indicating significant potency compared to other tested compounds . This suggests that modifications to the hydantoin structure could enhance selectivity and efficacy.

Case Study 2: Antimicrobial Screening

A series of antimicrobial assays revealed that this compound demonstrated activity against both Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Comparative Analysis with Related Compounds

To better understand the unique attributes of 5-Isopropyl-3-phenylimidazolidine-2,4-dione, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
5-Isopropyl-3-phenylimidazolidine-2,4-dioneImidazolidine core with isopropyl and phenyl groupsPotential BACE1 inhibitor
Hydantoin Derivative ASimilar imidazolidine structure but lacks phenyl substitutionLess effective against BACE1
Hydantoin Derivative BContains different alkyl substitutionsExhibits lower antimicrobial activity

This table highlights how structural variations can significantly influence biological activity.

Q & A

Q. What are the optimal synthetic routes for 5-Isopropyl-3-phenylimidazolidine-2,4-dione, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves cyclocondensation of substituted urea derivatives with ketones or aldehydes. For example, refluxing 3-phenylthiourea with isopropyl ketone in a solvent system (e.g., DMF-acetic acid) under catalytic conditions (e.g., sodium acetate) for 2–4 hours, followed by recrystallization from ethanol-DMF mixtures, yields the target compound. Optimization can employ factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield . Statistical methods like response surface methodology (RSM) are recommended to identify critical parameters .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing 5-Isopropyl-3-phenylimidazolidine-2,4-dione?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry and substituent positions, with characteristic imidazolidinedione carbonyl signals at δ 170–180 ppm.
  • FT-IR : Peaks at ~1750 cm1^{-1} (C=O stretching) and ~3300 cm1^{-1} (N-H) validate the core structure.
  • HPLC-MS : High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) ensures molecular weight accuracy (theoretical: 242.26 g/mol) and purity (>95%) .

Q. How can computational modeling aid in predicting the reactivity of 5-Isopropyl-3-phenylimidazolidine-2,4-dione in novel reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict sites for electrophilic/nucleophilic attack. Reaction path searches using nudged elastic band (NEB) methods help identify transition states and energy barriers for proposed mechanisms (e.g., ring-opening or substitution reactions) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory regioselectivity outcomes in substitution reactions involving 5-Isopropyl-3-phenylimidazolidine-2,4-dione?

Methodological Answer: Regioselectivity discrepancies may arise from steric effects of the isopropyl group or electronic modulation by the phenyl ring. Quantum mechanical/molecular mechanical (QM/MM) simulations can map steric bulk interactions, while Hammett plots correlate substituent electronic effects with reaction rates. Experimental validation via X-ray crystallography of intermediates is critical .

Q. How should researchers resolve data contradictions between theoretical predictions and experimental yields in imidazolidinedione-based reactions?

Methodological Answer: Discrepancies often stem from unaccounted solvent effects or side reactions. Use microkinetic modeling to integrate computational predictions (e.g., activation energies) with experimental variables (e.g., solvent polarity, temperature). Sensitivity analysis identifies dominant factors, while in-situ FT-IR or Raman spectroscopy monitors intermediate formation .

Q. What experimental strategies ensure the stability of 5-Isopropyl-3-phenylimidazolidine-2,4-dione under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies using design of experiments (DoE) with factors like pH (2–12), temperature (25–80°C), and humidity. Monitor degradation via HPLC and identify degradation products using LC-MS. Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions .

Q. How can the regioselectivity of electrophilic aromatic substitution (EAS) on the phenyl ring of 5-Isopropyl-3-phenylimidazolidine-2,4-dione be controlled?

Methodological Answer: Substituent directing effects can be modulated by introducing electron-withdrawing/donating groups on the phenyl ring. Use computational electrostatic potential maps to predict reactive sites. Experimentally, nitration or halogenation under controlled conditions (e.g., HNO3_3/H2_2SO4_4 at 0°C) followed by regiochemical analysis via 1^1H NMR NOE experiments validates predictions .

Q. What green chemistry approaches minimize waste in the synthesis of 5-Isopropyl-3-phenylimidazolidine-2,4-dione derivatives?

Methodological Answer: Replace traditional solvents (DMF, acetic acid) with biodegradable alternatives (e.g., cyclopentyl methyl ether) or ionic liquids. Catalytic systems like enzyme-mediated cyclization (e.g., lipases) reduce byproducts. Process intensification via microwave-assisted synthesis shortens reaction times and improves atom economy .

Q. How can the biological activity of 5-Isopropyl-3-phenylimidazolidine-2,4-dione derivatives be systematically explored?

Methodological Answer:

  • In silico screening : Molecular docking against target proteins (e.g., kinases, GPCRs) using AutoDock Vina.
  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC determination) or enzyme inhibition assays (e.g., COX-2).
  • SAR studies : Synthesize analogs with varied substituents (e.g., halogens, methoxy groups) to correlate structure with activity .

Q. What reactor design considerations are critical for scaling up 5-Isopropyl-3-phenylimidazolidine-2,4-dione synthesis?

Methodological Answer: Use continuous-flow reactors to enhance heat/mass transfer and minimize exothermic risks. Computational fluid dynamics (CFD) simulations optimize mixing efficiency. For crystallization, apply population balance models (PBMs) to control particle size distribution during scale-up .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.